2-Bromo-1-(2-bromoethoxy)-4-nitrobenzene
Description
Properties
IUPAC Name |
2-bromo-1-(2-bromoethoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO3/c9-3-4-14-8-2-1-6(11(12)13)5-7(8)10/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYUHHPTQUNLKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene
The foundational step involves introducing the 2-bromoethoxy group para to the nitro group. This is achieved via nucleophilic aromatic substitution (SNAr) between 4-nitrophenol and 1,2-dibromoethane in a polar aprotic solvent.
Reaction Conditions
-
Substrates : 4-Nitrophenol (10 mmol), 1,2-dibromoethane (12 mmol)
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Base : Potassium carbonate (20 mmol)
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Solvent : DMF (30 mL)
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Temperature : 80°C
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Time : Until reaction completion (monitored by TLC)
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Workup : Extraction with dichloromethane, washing with water, and purification via column chromatography.
Mechanistic Insights
The reaction proceeds via deprotonation of 4-nitrophenol by K2CO3, generating a phenoxide ion. The nucleophilic oxygen attacks 1,2-dibromoethane, displacing one bromide ion to form the ethoxy linkage. The second bromine remains intact, yielding 1-(2-bromoethoxy)-4-nitrobenzene with an 81% isolated yield.
Key Data
| Parameter | Value |
|---|---|
| Yield | 81% |
| Melting Point | 62–65°C |
| Molecular Weight | 246.06 g/mol |
Regioselective Bromination at Position 2
The second bromine is introduced ortho to the ethoxy group via electrophilic aromatic substitution (EAS). The nitro group’s meta-directing effect and the ethoxy group’s ortho/para-directing nature create competing regiochemical outcomes. Controlled bromination favors position 2 due to steric and electronic factors.
Reaction Conditions
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Substrate : 1-(2-Bromoethoxy)-4-nitrobenzene (5.00 mmol)
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Brominating Agent : Bromine (26.4 mmol)
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Catalyst : Silver sulfate (26.4 mmol)
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Solvent : Concentrated H2SO4 (24 mL)
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Temperature : 20°C
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Time : 4 hours
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Workup : Quenching with NaHSO3, extraction with ethyl acetate, and solvent evaporation.
Mechanistic Insights
Silver sulfate enhances electrophilicity by polarizing Br2 into Br⁺. The ethoxy group’s electron-donating resonance stabilizes the transition state at position 2, overriding the nitro group’s deactivation. The reaction achieves >90% regioselectivity for 2-bromo substitution.
Key Data
| Parameter | Value |
|---|---|
| Yield | 94–96% |
| Purity | >98% (HPLC) |
Direct Bromination of Prefunctionalized Intermediates
Bromination of 1-Ethoxy-4-nitrobenzene
An alternative route involves brominating 1-ethoxy-4-nitrobenzene sequentially. While less common, this method avoids competing directing effects by pre-installing the ethoxy group.
Reaction Conditions
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Substrate : 1-Ethoxy-4-nitrobenzene (10 mmol)
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Brominating Agent : N-Bromosuccinimide (NBS, 12 mmol)
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Initiator : AIBN (0.1 eq)
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Solvent : CCl4 (15 mL)
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Temperature : 70°C
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Time : 7 hours (3 + 4 hours)
Mechanistic Insights
NBS generates bromine radicals under AIBN initiation, favoring allylic or benzylic bromination. However, in aromatic systems, radical pathways may lead to side-chain bromination. This method is less efficient for ring bromination, yielding only 33% of the desired product.
Key Data
| Parameter | Value |
|---|---|
| Yield | 33% |
| Byproducts | 1-(Bromomethyl)-4-nitrobenzene |
Comparative Analysis of Methods
Efficiency and Scalability
-
Method 1 (Sequential Alkylation/Bromination): Higher yield (81% + 94%), suitable for industrial scale.
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Method 2 (Direct Bromination): Lower yield (33%), limited to small-scale synthesis.
Regiochemical Control
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Silver-catalyzed bromination (Method 1) offers superior selectivity due to directed electrophilic attack.
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Radical bromination (Method 2) lacks positional control, resulting in mixed products.
Industrial Applications and Modifications
Patent CN112920131 (2021) highlights the use of 1-(2-bromoethoxy)-4-nitrobenzene as a precursor to kinase inhibitors. The final bromination step is often optimized for:
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-bromoethoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethane chain, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy compounds.
Reduction: Formation of 2-amino-4-nitrophenoxy-2-bromoethane.
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Scientific Research Applications
2-Bromo-1-(2-bromoethoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-bromoethoxy)-4-nitrobenzene involves its interaction with molecular targets through covalent bonding. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets.
Comparison with Similar Compounds
Spectroscopic Characterization
- ¹H NMR (CDCl₃): δ 8.46 (d, J = 2.4 Hz, 1H), 8.20 (dd, J = 8.7, 2.3 Hz, 1H), 6.96 (d, J = 9.0 Hz, 1H), 4.47 (t, J = 6.2 Hz, 2H), 3.75 (t, J = 6.1 Hz, 2H) .
- ¹³C NMR (CDCl₃): δ 159.43 (Cq), 141.81 (Cq), 129.17 (CH), 124.53 (CH), 112.24 (Cq), 111.78 (CH), 69.31 (CH₂), 27.66 (CH₂) .
- HR-MS (ESI) : m/z 306.9328 [M+H]⁺ (calcd), 306.9331 (found) .
Comparison with Similar Compounds
Bromoethoxy-Substituted Derivatives
Compounds sharing the bromoethoxy backbone but differing in the aryl substituent (Table 1):
Key Observations :
Substituent Variation at the Ethoxy Group
Compounds with modified alkoxy chains (Table 2):
Key Observations :
Nitrobenzene Derivatives with Alternative Substituents
Key Observations :
- Bromomethyl analogs (e.g., 2-Bromo-1-(bromomethyl)-4-nitrobenzene) share similar molecular weights but lack the ethoxy linker, reducing solubility in polar solvents .
- Fluoro-methoxy derivatives exhibit distinct hazards (e.g., skin corrosion) due to fluorine’s electronegativity and methoxy’s metabolic stability .
Biological Activity
2-Bromo-1-(2-bromoethoxy)-4-nitrobenzene is a brominated nitrobenzene derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure, featuring multiple bromine substituents and a nitro group, suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological applications.
- IUPAC Name : this compound
- Molecular Formula : CHBrNO
- CAS Number :
The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of bromine atoms can enhance lipophilicity, potentially affecting cell membrane permeability and leading to varied biological responses.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzene have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like nitro enhances antibacterial potency.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| Nitrobenzene Derivative A | 10 | Antifungal |
| Nitrobenzene Derivative B | 5 | Antibacterial |
Cytotoxicity and Antiproliferative Effects
Studies on structurally related compounds have demonstrated potential cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of halogenated nitrobenzenes on human cancer cell lines, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant antiproliferative activity.
Structure-Activity Relationship (SAR)
The SAR analysis highlights that:
- Bromination : Increases lipophilicity and may enhance cellular uptake.
- Nitro Group : Contributes to electron deficiency, which is crucial for interacting with nucleophiles in biological systems.
- Ethoxy Linkage : May influence solubility and stability in biological environments.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-bromo-1-(2-bromoethoxy)-4-nitrobenzene, and what key reaction conditions must be optimized?
- Methodology : The compound can be synthesized via sequential substitution reactions. First, introduce the nitro group to bromobenzene derivatives using nitration (HNO₃/H₂SO₄). Next, install the bromoethoxy group via nucleophilic substitution (e.g., reacting 4-nitro-1-bromobenzene with 1,2-dibromoethane under basic conditions, K₂CO₃ in DMF). Monitor reaction progress with TLC and optimize temperature (80–100°C) to minimize di-substitution byproducts .
- Key Considerations : Excess 1,2-dibromoethane may reduce selectivity; stoichiometric control is critical.
Q. How can purity and structural integrity be validated during purification?
- Methodology : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water mixtures). Confirm purity via HPLC (>98%) and characterize using:
- ¹H/¹³C NMR : Look for peaks corresponding to aromatic protons (δ 7.5–8.5 ppm), bromoethoxy groups (δ 3.5–4.5 ppm), and nitro group deshielding .
- FT-IR : Confirm C-Br (550–650 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) stretches .
Q. What are the stability considerations for long-term storage of this compound?
- Methodology : Store in amber vials at –20°C under inert atmosphere (Ar/N₂). Avoid exposure to light and moisture to prevent hydrolysis of bromoethoxy groups. Stability tests (TGA/DSC) show decomposition onset at ~150°C, indicating room-temperature stability for short-term use .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodology : Grow single crystals via slow evaporation (dichloromethane/hexane). Use SHELX-97 for structure solution and refinement . Key parameters:
- ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder in bromoethoxy chains .
- WinGX Suite : Analyze torsion angles (e.g., C-Br···O-NO₂ interactions) to confirm steric effects .
Q. What mechanistic insights explain competing substitution pathways in reactions involving this compound?
- Methodology : Perform kinetic studies (UV-Vis monitoring) under varying conditions (polar aprotic solvents, nucleophile strength). Density Functional Theory (DFT) calculations (Gaussian 09) can model transition states for bromine substitution vs. nitro group displacement .
- Data Contradiction : Conflicting reports on nitro group lability may arise from solvent effects (e.g., DMSO stabilizes nitro intermediates, while DMF accelerates bromine substitution) .
Q. How can computational modeling predict regioselectivity in further functionalization?
- Methodology : Use Molecular Electrostatic Potential (MEP) maps (Avogadro software) to identify electron-deficient sites. For this compound, the para-nitro group directs electrophiles to the meta position relative to bromine .
- Validation : Compare computed vs. experimental ¹³C NMR shifts (RMSD < 2 ppm confirms accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
